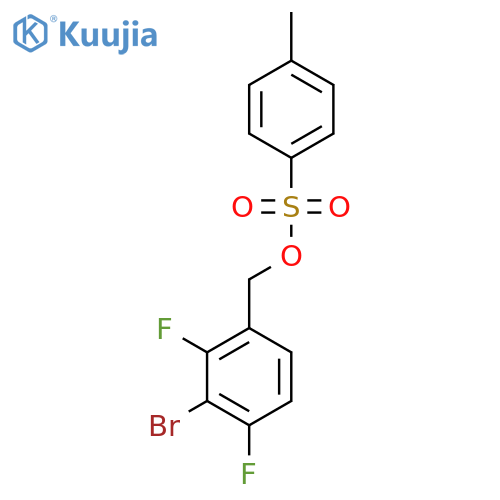

Cas no 2757926-18-2 ((3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate)

(3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 2757926-18-2

- (3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate

- EN300-37153065

- (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C14H11BrF2O3S/c1-9-2-5-11(6-3-9)21(18,19)20-8-10-4-7-12(16)13(15)14(10)17/h2-7H,8H2,1H3

- InChIKey: VRVIYJPMQZGCGX-UHFFFAOYSA-N

- SMILES: BrC1=C(C=CC(=C1F)COS(C1C=CC(C)=CC=1)(=O)=O)F

計算された属性

- 精确分子量: 375.95803g/mol

- 同位素质量: 375.95803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 432

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- トポロジー分子極性表面積: 51.8Ų

(3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37153065-10.0g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 10.0g |

$3315.0 | 2025-03-18 | |

| Enamine | EN300-37153065-1.0g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 1.0g |

$770.0 | 2025-03-18 | |

| Enamine | EN300-37153065-2.5g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 2.5g |

$1509.0 | 2025-03-18 | |

| Enamine | EN300-37153065-0.25g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 0.25g |

$708.0 | 2025-03-18 | |

| Enamine | EN300-37153065-5.0g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 5.0g |

$2235.0 | 2025-03-18 | |

| Enamine | EN300-37153065-0.1g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 0.1g |

$678.0 | 2025-03-18 | |

| Enamine | EN300-37153065-0.5g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 0.5g |

$739.0 | 2025-03-18 | |

| Enamine | EN300-37153065-0.05g |

(3-bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate |

2757926-18-2 | 95.0% | 0.05g |

$647.0 | 2025-03-18 |

(3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

(3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2757926-18-2)

The compound (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate, identified by its CAS number 2757926-18-2, is a sophisticated organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to a class of derivatives characterized by its bromo and fluoro substituents, which are strategically positioned on a phenyl ring. The presence of these halogen atoms enhances the molecule's reactivity and makes it a valuable candidate for further chemical manipulation and functionalization.

In recent years, there has been a growing interest in the development of novel sulfonate-based compounds due to their broad spectrum of biological activities. The sulfonate group, specifically, is known for its ability to enhance the solubility and bioavailability of molecules, making them more suitable for therapeutic applications. The specific arrangement of substituents in (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate contributes to its unique chemical properties, which have been the subject of extensive research.

One of the most compelling aspects of this compound is its structural diversity, which allows for a wide range of possible modifications. The bromo and fluoro groups on the phenyl ring can be selectively replaced or modified, enabling chemists to tailor the molecule's properties for specific applications. This flexibility has made (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate a popular choice for researchers exploring new drug candidates.

Recent studies have highlighted the potential of halogenated aromatic compounds in the development of anti-inflammatory and anti-cancer agents. The electron-withdrawing nature of the fluoro and bromo groups can influence the electronic properties of the molecule, affecting its interactions with biological targets. This has led to investigations into how these structural features can be leveraged to improve therapeutic efficacy.

The sulfonate moiety in (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate also plays a crucial role in its biological activity. Sulfonates are known to exhibit a variety of pharmacological effects, including antimicrobial and anti-inflammatory properties. The combination of these features makes this compound an attractive candidate for further exploration in medicinal chemistry.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic and steric properties conferred by its substituents make it a potential candidate for use in organic electronics and advanced material synthesis. Researchers are exploring how modifications to this molecule can lead to new functional materials with enhanced performance characteristics.

The synthesis of (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate is another area of active investigation. Chemists have developed several synthetic routes that allow for efficient production of this compound while maintaining high purity levels. These methods often involve multi-step processes that require careful optimization to ensure reproducibility and scalability.

One particularly interesting aspect of this compound's synthesis is the use of palladium-catalyzed cross-coupling reactions. These reactions have enabled researchers to construct complex molecular frameworks with high precision, allowing for the creation of derivatives with tailored properties. The ability to perform such reactions efficiently has significantly advanced the field of organometallic chemistry and has had a profound impact on drug discovery efforts.

The biological evaluation of (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate has revealed several promising activities. Preclinical studies have indicated that this compound exhibits potent inhibitory effects against various enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its potential as a lead compound for drug development.

In particular, research has focused on its interactions with enzymes such as kinases and cytochrome P450 enzymes. These enzymes are critical targets in many diseases, including cancer and inflammatory disorders. By modulating their activity, compounds like (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate hold promise for developing new therapeutic strategies.

The sulfonate group's role in these interactions cannot be overstated. It provides a site for hydrogen bonding and other non-covalent interactions that can enhance binding affinity to biological targets. This has led to the design of molecules with improved selectivity and potency.

The development of computational tools has also played a significant role in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how changes in structure will affect biological activity. These predictions can then be validated through experimental studies, leading to a more efficient discovery process.

In conclusion, (3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2757926-18-2) is a versatile compound with numerous potential applications in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for further research, offering opportunities for innovation across multiple disciplines.

2757926-18-2 ((3-Bromo-2,4-difluorophenyl)methyl 4-methylbenzene-1-sulfonate) Related Products

- 1448046-43-2(1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(thiophen-2-yl)urea)

- 109826-59-7(4-Methyl-4,6-dihydrobenzo[e]pyrrolo[2,1-c][1,4]oxazepine-4-carboxylic acid)

- 313516-46-0(3,4-dimethyl-N-(1-phenylethyl)benzamide)

- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)

- 338955-64-9(4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine)

- 89185-48-8(2-phenylimidazo1,2-apyrimidin-3-amine)

- 2166923-46-0(3-(6-formylpyridin-2-yl)prop-2-ynoic acid)

- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)

- 1500958-16-6(2,4(1H,3H)-Pyrimidinedione, 1-(5-bromo-2-methylphenyl)dihydro-)

- 2171226-12-1(3-(2S)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)